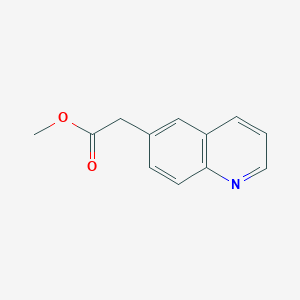

Methyl 6-quinolineacetate

Overview

Description

“Methyl 6-quinolineacetate” is a chemical compound with the molecular formula C12H11NO2 . It is also known by other names such as “methyl 2-quinolin-6-ylacetate” and "6-Quinolineacetic acid, methyl ester" .

Molecular Structure Analysis

The molecular weight of “Methyl 6-quinolineacetate” is 201.22 g/mol . The InChI string representation of its structure isInChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis

“Methyl 6-quinolineacetate” has a molecular weight of 201.22 g/mol . It has a computed XLogP3 value of 2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 39.2 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications

Anticancer Research

Methyl 6-quinolineacetate: is a compound that has shown promise in anticancer research. Quinoline derivatives are known to possess a broad spectrum of biological responses, including anticancer activities . They are considered privileged structures in drug discovery programs due to their efficacy in targeting various cancer pathways.

Antioxidant Development

The quinoline moiety is integral to the development of antioxidants. These compounds can neutralize free radicals and are crucial in preventing oxidative stress-related diseases. The structural framework of quinolines, including Methyl 6-quinolineacetate , is essential for synthesizing new antioxidant agents .

Anti-Inflammatory Agents

Quinoline derivatives are also explored for their anti-inflammatory propertiesMethyl 6-quinolineacetate could be used as a starting material for synthesizing compounds that inhibit inflammatory processes, which is vital for treating chronic inflammatory diseases .

Antimalarial Activity

The quinoline ring system is historically significant in antimalarial drugsMethyl 6-quinolineacetate can serve as a precursor in the synthesis of novel antimalarial agents, contributing to the fight against malaria, especially in drug-resistant strains .

Antituberculosis Agents

Tuberculosis remains a global health challenge, and new treatments are constantly being sought. Quinoline derivatives, including Methyl 6-quinolineacetate , have shown potential in creating effective antituberculosis agents due to their ability to target mycobacterial infections .

Green Chemistry Applications

In the context of green chemistry, Methyl 6-quinolineacetate is valuable for developing sustainable chemical processes. It can be used in reactions that minimize the environmental impact, aligning with the societal push towards eco-friendly and safe synthetic methods .

properties

IUPAC Name |

methyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUOFKCRVNHDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363806 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-quinolineacetate | |

CAS RN |

5622-36-6 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

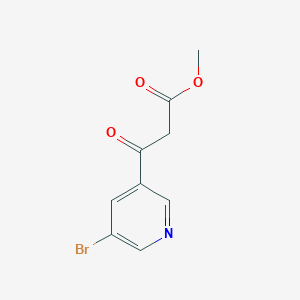

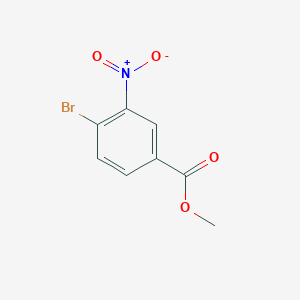

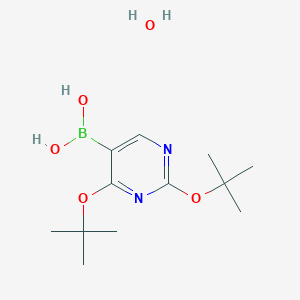

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route used to prepare ethyl 6-quinolineacetate in this study?

A1: Ethyl 6-quinolineacetate is synthesized through the condensation of ethyl ethoxalylacetate with the ethyl ester of 4-aminophenylacetate, followed by ring-closure in boiling phenyl ether [].

Q2: Were the researchers successful in decarboxylating the synthesized 6-quinolineacetic acid derivatives?

A2: The attempts to decarboxylate the 6-quinolineacetic acid derivatives (III and IV in the paper) were unsuccessful. The researchers obtained high melting point substances that were difficult to purify and could not be clearly identified [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)